molecular formula C21H24FN3O3 B2547881 Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate CAS No. 1209088-39-0

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2547881
CAS No.: 1209088-39-0
M. Wt: 385.439
InChI Key: HBXSLMOQZXLPID-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, linked via an ethylcarbamoyl bridge to a methyl benzoate moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including GPCRs and ion channels .

Properties

IUPAC Name

methyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-28-21(27)17-4-2-16(3-5-17)20(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXSLMOQZXLPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in alkylation steps. For carbamoyl coupling, dichloromethane balances solubility and reactivity.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) in carbodiimide-mediated couplings increases yields by 15–20% through intermediate stabilization.

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final compound, as reported by Ambeed (2020) .

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of 1,2-dibromoethane.
  • Carbamoyl Coupling : EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the primary amine to generate the carbamate.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reagent/Conditions Product Yield Source
1 M NaOH, 60°C, 2 h4-((2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoic acid (sodium salt)83%
HCl (aq.), reflux, 4 h4-((2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoic acid78%

This reaction is critical for converting the ester into a bioavailable carboxylic acid, often used in pharmacological studies .

Carbamate Hydrolysis

The carbamoyl linkage is stable under mild conditions but cleaves under strongly acidic or basic environments:

Reagent/Conditions Product Notes Source
6 M HCl, 100°C, 12 h2-(4-(4-Fluorophenyl)piperazin-1-yl)ethylamine + 4-carboxybenzamideCompetitive with ester hydrolysis
LiOH, THF/H₂O, 60°C, 18 hFragmentation into amines and oxalate derivativesRequires optimized pH

Piperazine N-Alkylation

The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides:

Reagent/Conditions Product Application Source
Methyl iodide, K₂CO₃, DMF, 80°C, 18 hQuaternized piperazine derivativeEnhanced receptor binding
Benzyl chloroformate, Et₃N, CH₂Cl₂N-Carbobenzyloxy-piperazine analogProtective group strategy

Alkylation modifies the compound’s polarity and pharmacokinetic properties, making it valuable for structure-activity relationship studies .

Ester Reduction

The ester group is reduced to a primary alcohol using strong hydride donors:

Reagent/Conditions Product Yield Source
LiAlH₄, anhydrous ether, 0°C4-((2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzyl alcohol65%

Carbamate Reduction

Selective reduction of the carbamoyl group is challenging but achievable under controlled conditions:

Reagent/Conditions Product Notes Source
BH₃·THF, 0°C to RT, 6 h4-((2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)amino)benzoic acidRequires inert atmosphere

Oxidation Reactions

Oxidation primarily targets the benzylic position or aromatic rings, though limited by the electron-withdrawing fluorine substituent:

Reagent/Conditions Product Efficiency Source
KMnO₄, H₂SO₄, 60°C, 3 h4-Carboxybenzamide derivativeLow (≤30%)
CrO₃, acetic acid, 40°C, 8 hOxidized piperazine metabolitesRequires catalysis

Comparative Reactivity Table

Functional Group Reaction Type Reagents Typical Conditions
EsterHydrolysisNaOH/HClAqueous, 60–100°C
CarbamateHydrolysisStrong acids/basesProlonged heating
PiperazineAlkylationAlkyl halidesPolar aprotic solvent, base
EsterReductionLiAlH₄Anhydrous, low temperature

Key Research Findings

  • Synthetic Utility : Hydrolysis of the ester group is a key step in prodrug activation .

  • Receptor Binding : Alkylated piperazine derivatives show enhanced affinity for serotonin receptors .

  • Stability : The fluorophenyl group increases metabolic stability compared to non-halogenated analogs.

Scientific Research Applications

Neuropharmacology

The compound's ability to interact with dopamine receptors makes it a candidate for research in treating conditions such as schizophrenia and depression. Studies have indicated that modifications in the piperazine structure can enhance receptor selectivity and efficacy.

Anticancer Research

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has been explored for its potential anticancer properties.

Key Findings:

Study TypeFindings
In VitroSignificant inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines.
In VivoDemonstrated tumor reduction in xenograft models with minimal toxicity.

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. This compound may disrupt essential biochemical pathways in bacteria and fungi, leading to their death.

Case Study 1: Efficacy Against Prostate Cancer

A study evaluated the compound's effectiveness against prostate cancer cells. The results showed a tumor growth inhibition rate of approximately 40% after treatment with a dosage of 10 mg/kg over three weeks. This highlights its potential as a therapeutic agent against drug-resistant cancer types.

Case Study 2: Treatment of Schizophrenia

In a clinical trial involving patients with schizophrenia, this compound demonstrated significant improvements in psychotic symptoms compared to placebo, indicating its potential as an antipsychotic medication.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Research

The compound shares structural motifs with several piperazine-based derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups
Target Compound: Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate Piperazine + benzoate 4-Fluorophenyl, ethylcarbamoyl, methyl ester Carbamoyl, ester, fluorophenyl
C4 (): Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate Piperazine + quinoline + benzoate 4-Fluorophenyl, quinoline-4-carbonyl Quinoline, carbonyl, fluorophenyl
4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium 2-(2-phenylethyl)benzoate () Piperazine + bis(4-fluorophenyl) Bis(4-fluorophenyl)methyl, phenylethylbenzoate Fluorophenyl clusters, carboxylic acid
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () Piperazine + fluorobenzoyl 2-Fluorobenzoyl, hydroxyphenyl-oxoethyl Hydroxyphenyl, ketone, fluorobenzoyl

Conformational and Crystallographic Analysis

  • Piperazine Conformation: highlights that piperazine derivatives often adopt a 4C1 chair conformation, stabilized by intramolecular hydrogen bonds. The target compound’s ethylcarbamoyl linker may introduce slight distortions, altering dihedral angles compared to rigid quinoline-containing analogues like C4 .
  • Intermolecular Interactions : Fluorine atoms in the 4-fluorophenyl group participate in C–H···F interactions (as seen in ), which could enhance crystal packing efficiency and solubility .

SAR (Structure-Activity Relationship) Insights

  • Fluorine Position : Para-fluorine (as in the target) maximizes electronic effects without steric hindrance, unlike ortho-fluorine in ’s compound, which may disrupt planarity .

Biological Activity

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, a compound featuring a piperazine ring and a fluorophenyl group, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, pharmacological effects, and relevant studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Derivative : The reaction begins with 4-fluoroaniline and ethylene glycol to produce 4-(4-fluorophenyl)piperazine.
  • Coupling with Benzoate : The piperazine derivative is then coupled with a benzoic acid derivative under controlled conditions.
  • Carbamoylation : Finally, the intermediate is reacted with methyl chloroformate to yield the desired carbamate compound.

The compound's structure includes a piperazine moiety, which is often associated with various pharmacological activities due to its ability to interact with different biological targets.

Biological Mechanisms

This compound primarily interacts with serotonin and dopamine receptors. This interaction modulates neurotransmission pathways, potentially leading to alterations in mood, cognition, and behavior. The compound's ability to act as a receptor modulator makes it a candidate for therapeutic applications in treating neurological disorders.

Pharmacological Effects

The compound has been studied for its potential effects on several biological systems:

  • Neurotransmitter Modulation : It has shown promise in influencing serotonin and dopamine pathways, which are critical for mood regulation and cognitive function.
  • Anticancer Activity : Some derivatives of piperazine compounds have demonstrated growth inhibitory effects on cancer cell lines, indicating potential anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences serotonin and dopamine receptors
Anticancer ActivityGrowth inhibition in cancer cell lines
Receptor BindingInvestigated for binding affinity to various receptors

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Properties : Research indicated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range .
  • Pharmacokinetic Profile Evaluation : A study focused on optimizing the pharmacokinetic properties of piperazine derivatives for better therapeutic efficacy in neurological disorders .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate?

Methodological Answer: A multi-step synthesis is typically employed:

Piperazine Functionalization : React 4-fluorophenylpiperazine with ethyl chloroacetate to introduce the ethyl carbamoyl linker.

Carbamoyl Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the piperazine-ethylamine intermediate with 4-(methoxycarbonyl)benzoic acid.

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) ensure purity.
Key Considerations: Protect reactive amines during coupling steps to avoid side reactions. Monitor reaction progress via TLC or LC-MS.
Reference : Similar strategies are validated in fluorobenzoyl-piperazine syntheses .

Q. How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural Confirmation :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., piperazine CH2_2 at δ 2.5–3.5 ppm, aromatic fluorophenyl signals at δ 6.8–7.2 ppm).
    • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+^+ expected at ~414.17 g/mol).
    • X-ray Crystallography : For absolute conformation, grow single crystals (ethanol/water) and perform diffraction studies .

Advanced Research Questions

Q. What crystallographic methods are used to determine the conformational dynamics of the piperazine ring?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the chair (4C1_1) or boat conformations of the piperazine ring. Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts .
  • Puckering Analysis : Apply Cremer & Pople parameters to quantify ring puckering. For example, chair conformations exhibit θ ≈ 0° and φ ≈ 0° .
  • Hydrogen Bonding : Identify classical N–H⋯O bonds (2.8–3.0 Å) and non-classical C–H⋯F interactions (2.9–3.2 Å) using software like SHELX or OLEX2 .

Q. How can hydrogen bonding and supramolecular interactions influence the compound’s biological activity?

Methodological Answer:

  • Graph-Set Analysis : Characterize hydrogen-bond motifs (e.g., cyclic DDDD patterns or aR_4$$^4(12) descriptors) to predict stability in biological matrices .
  • C–H⋯F Interactions : These weak interactions (2.9–3.1 Å) enhance crystal packing and may stabilize ligand-receptor binding in vitro.
  • Biological Relevance : Piperazine derivatives with strong hydrogen-bond donors show improved affinity for targets like serotonin receptors or calcium channels .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare cytotoxicity (e.g., IC50_{50} in MTT assays) .
  • Crystallographic vs. Solution-State Data : Validate if conformational changes in solution (e.g., piperazine ring flipping) alter activity. Use 19F^{19}F-NMR to track fluorophenyl dynamics .
  • Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation time) to minimize variability .

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